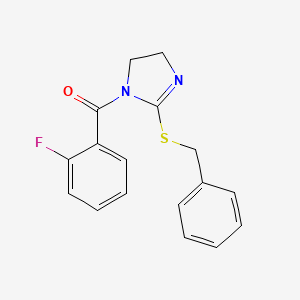
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone, is a chemical entity that appears to be related to various imidazole derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of imidazole derivatives is well-represented, indicating the interest in this type of compounds for their chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related imidazole derivatives can be inferred from the methods described in the papers. For instance, the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones to synthesize benzoaryl-5-yl(2-hydroxyphenyl)methanones is an innovative method that avoids the use of transition metals and oxidants . Similarly, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur suggests a versatile method for constructing the imidazole core . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, a five-membered ring containing two nitrogen atoms. The structural characterization of such compounds is typically achieved through techniques like NMR, HRMS, and X-ray diffraction, as seen in the synthesis of 5-phenyl-2, 4-imidazo1idione derivatives . The molecular structure of the compound would likely be elucidated using similar analytical methods.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions due to their reactive sites. The synthesis of new imidazole derivatives with antioxidant and antimicrobial activities involves multiple steps, including the formation of Schiff's bases, reactions with carboxylic acids, and N-methylation . The compound may also undergo similar reactions, contributing to its potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be diverse, depending on their substitution patterns. For example, complexes assembled from bis(4-(1H-imidazol-1-yl)phenyl)methanone and benzoic acid exhibit different coordination geometries and form distinct structural motifs . The physical properties such as solubility, melting point, and stability of the compound would be influenced by its specific functional groups and molecular interactions.
科学的研究の応用
Synthesis and Characterization
A study by Moreno-Fuquen et al. (2019) developed an efficient method for the regioselective synthesis of heterocyclic amides, including “(5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone,” showcasing a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This approach signifies advancements in the synthesis of fluorophenyl-containing heterocyclic compounds, potentially applicable in pharmaceuticals and agrochemicals (Moreno-Fuquen et al., 2019).
Structural Analysis
Gao‐feng Wang et al. (2017) synthesized and characterized V-shaped ligands with N-heterocycles, providing insights into the crystal structures and intermolecular interactions of these compounds. Although the study focuses on different ligands, it contributes to the understanding of structural properties and molecular conformations relevant to “(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone” derivatives (Wang et al., 2017).
Potential Applications
The synthesis and characterization of oligobenzimidazoles by Anand et al. (2018) explore electrochemical, electrical, optical, thermal, and rectification properties, hinting at applications in electronic and optoelectronic devices. This research underlines the potential of benzimidazole derivatives in developing materials with specific electronic and photophysical properties (Anand & Muthusamy, 2018).
Photophysical Properties
Volpi et al. (2017) conducted a study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which showed remarkable Stokes' shift range and tunable quantum yields. While focusing on a different set of compounds, the principles and outcomes of this research are applicable to the study of photophysical properties of related fluorophenyl compounds, offering insights into their potential as low-cost emitters for luminescent materials (Volpi et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJBEBDFOLFOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)
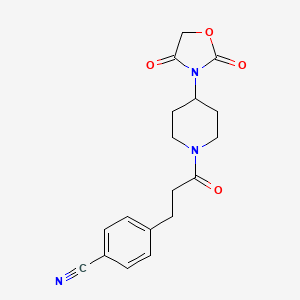
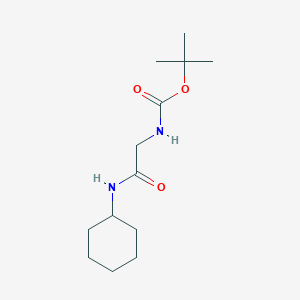
![N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2505857.png)
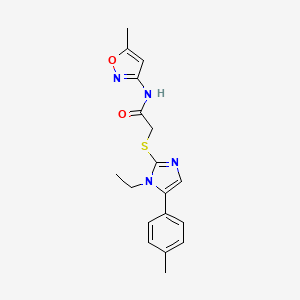

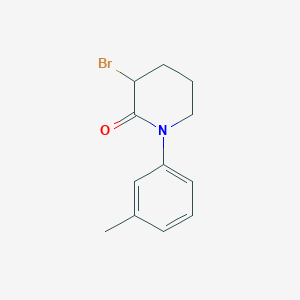
![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)
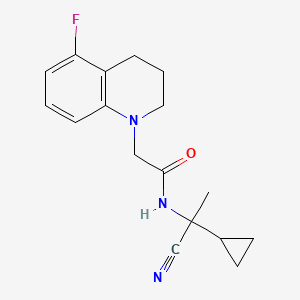
![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)
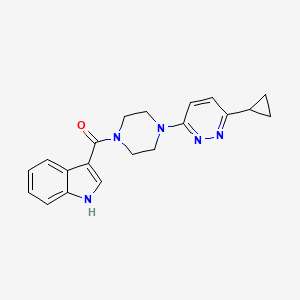
![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)